1,1'-[oxybis(4,1-phenylenesulfonyl)]bis-pyrrolidine
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Overview
Description
1,1'-[oxybis(4,1-phenylenesulfonyl)]bis-pyrrolidine is a complex organic compound characterized by the presence of pyrrolidine and sulfonyl groups attached to a phenoxyphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1'-[oxybis(4,1-phenylenesulfonyl)]bis-pyrrolidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a pyrrolidine derivative reacts with a sulfonyl chloride derivative in the presence of a base. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
1,1'-[oxybis(4,1-phenylenesulfonyl)]bis-pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxy or pyrrolidine groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halides or organometallic reagents under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Chemistry
In chemistry, 1,1'-[oxybis(4,1-phenylenesulfonyl)]bis-pyrrolidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein functions. Its ability to form stable complexes with biological molecules makes it valuable in biochemical assays and imaging studies.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited to develop new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1,1'-[oxybis(4,1-phenylenesulfonyl)]bis-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong bonds with active sites, inhibiting or modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- ({4-[4-(Methylsulfonyl)phenoxy]phenyl}sulfonyl)pyrrolidine
- ({4-[4-(Ethylsulfonyl)phenoxy]phenyl}sulfonyl)pyrrolidine
- ({4-[4-(Butylsulfonyl)phenoxy]phenyl}sulfonyl)pyrrolidine
Uniqueness
1,1'-[oxybis(4,1-phenylenesulfonyl)]bis-pyrrolidine stands out due to its specific combination of pyrrolidine and sulfonyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for applications requiring precise molecular interactions and stability.
Properties
IUPAC Name |
1-[4-(4-pyrrolidin-1-ylsulfonylphenoxy)phenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c23-28(24,21-13-1-2-14-21)19-9-5-17(6-10-19)27-18-7-11-20(12-8-18)29(25,26)22-15-3-4-16-22/h5-12H,1-4,13-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRKFNGUZWKFJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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